molecular formula C12H12O3 B8623813 4-(But-2-ynyloxy)-3-methoxybenzaldehyde

4-(But-2-ynyloxy)-3-methoxybenzaldehyde

Cat. No.: B8623813
M. Wt: 204.22 g/mol
InChI Key: ACGFXJXRVZXPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(But-2-ynyloxy)-3-methoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a propargyl ether group (but-2-ynyloxy) at the para position and a methoxy group at the meta position of the aromatic ring. This compound belongs to a broader class of vanillin-derived aldehydes, which are widely studied for their roles as intermediates in synthesizing bioactive molecules, including pharmaceuticals, agrochemicals, and materials science applications . The propargyl group introduces unique reactivity due to its triple bond, enabling click chemistry or further functionalization.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-but-2-ynoxy-3-methoxybenzaldehyde

InChI

InChI=1S/C12H12O3/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8-9H,7H2,1-2H3

InChI Key

ACGFXJXRVZXPQF-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

SAR Trends :

  • Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) enhance bioactivity by increasing electron density on the aromatic ring .
  • Bulkier Substituents (e.g., tert-butoxy) reduce solubility but improve thermal stability .

Physicochemical Properties

  • Solubility : Propargyl-containing derivatives (e.g., this compound) are less polar than benzyloxy analogs, leading to lower aqueous solubility but higher lipid membrane permeability.
  • Thermal Stability : tert-Butoxy derivatives exhibit higher decomposition temperatures (~200°C) compared to benzyloxy analogs (~180°C) due to steric protection of the ether bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.